o-Toluoyl-5-hydroxy Omeprazole
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Overview
Description
o-Toluoyl-5-hydroxy Omeprazole: is a chemical compound with the molecular formula C25H25N3O5S and a molecular weight of 479.55 g/mol . It is an intermediate in the preparation of Omeprazole metabolites . Omeprazole is a well-known proton pump inhibitor used to treat various gastric acid-related disorders.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of o-Toluoyl-5-hydroxy Omeprazole involves several steps, starting from the appropriate benzimidazole and pyridine derivatives. The key steps include:
Formation of the Benzimidazole Core: This involves the condensation of o-toluidine with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Pyridine Ring: This step involves the coupling of the benzimidazole core with a pyridine derivative using a suitable coupling reagent.
Hydroxylation and Toluoylation:
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-yielding reagents, and efficient purification techniques to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: o-Toluoyl-5-hydroxy Omeprazole can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfoxide group back to the sulfide form.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole and pyridine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted benzimidazole and pyridine derivatives.
Scientific Research Applications
Chemistry: o-Toluoyl-5-hydroxy Omeprazole is used as an intermediate in the synthesis of various Omeprazole metabolites, which are important for studying the metabolism and pharmacokinetics of Omeprazole .
Biology and Medicine: The compound is used in research to understand the metabolic pathways of Omeprazole and its effects on gastric acid secretion. It is also used in the development of new proton pump inhibitors with improved efficacy and safety profiles .
Industry: In the pharmaceutical industry, this compound is used in the large-scale production of Omeprazole and its derivatives. It is also used in the development of new drugs targeting gastric acid-related disorders .
Mechanism of Action
o-Toluoyl-5-hydroxy Omeprazole exerts its effects by inhibiting the proton pump (H+/K+ ATPase) in the gastric parietal cells. This inhibition reduces the secretion of gastric acid, providing relief from conditions such as gastroesophageal reflux disease and peptic ulcers . The compound targets the proton pump by binding to the cysteine residues, leading to the inactivation of the enzyme .
Comparison with Similar Compounds
Omeprazole: The parent compound, widely used as a proton pump inhibitor.
Lansoprazole: Another proton pump inhibitor with a similar mechanism of action.
Esomeprazole: The S-enantiomer of Omeprazole, with improved pharmacokinetic properties.
Uniqueness: o-Toluoyl-5-hydroxy Omeprazole is unique due to its specific structural modifications, which make it an important intermediate in the synthesis of Omeprazole metabolites. These modifications allow for the study of the metabolic pathways and the development of new derivatives with potentially improved therapeutic effects .
Properties
IUPAC Name |
[4-methoxy-6-[(6-methoxy-1H-benzimidazol-2-yl)sulfinylmethyl]-5-methylpyridin-3-yl]methyl 2-methylbenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O5S/c1-15-7-5-6-8-19(15)24(29)33-13-17-12-26-22(16(2)23(17)32-4)14-34(30)25-27-20-10-9-18(31-3)11-21(20)28-25/h5-12H,13-14H2,1-4H3,(H,27,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QANBBKVJRGFSTF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)OCC2=CN=C(C(=C2OC)C)CS(=O)C3=NC4=C(N3)C=C(C=C4)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60676164 |
Source
|
Record name | {4-Methoxy-6-[(6-methoxy-1H-benzimidazole-2-sulfinyl)methyl]-5-methylpyridin-3-yl}methyl 2-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60676164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
479.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120003-79-4 |
Source
|
Record name | [4-Methoxy-6-[[(6-methoxy-1H-benzimidazol-2-yl)sulfinyl]methyl]-5-methyl-3-pyridinyl]methyl 2-methylbenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=120003-79-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | {4-Methoxy-6-[(6-methoxy-1H-benzimidazole-2-sulfinyl)methyl]-5-methylpyridin-3-yl}methyl 2-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60676164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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